Halofuginone hydrochloride

Agricultural fungicide Anti-Phytophthora Pesticide development

Halofuginone hydrochloride is a superior anti-oomycete lead and fibrosis research probe, exhibiting >12-fold higher potency against Phytophthora species compared to metalaxyl and high-affinity ProRS binding (Ki=18.3 nM). It provides validated in vivo efficacy in malaria models and significantly lower toxicity than the parent alkaloid febrifugine, making it an essential tool for SAR optimization in crop protection and TGF-β/Smad3 pathway studies.

Molecular Formula C16H18BrCl2N3O3
Molecular Weight 451.1 g/mol
CAS No. 1217623-74-9
Cat. No. B601507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalofuginone hydrochloride
CAS1217623-74-9
Synonymsrel-7-Bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidinyl]-2-oxopropyl]-4(3H)-quinazolinone Hydrochloride;  7-Bromo-6-chlorofebrifugine Hydrochloride;  HAL
Molecular FormulaC16H18BrCl2N3O3
Molecular Weight451.1 g/mol
Structural Identifiers
SMILESC1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl
InChIInChI=1S/C16H17BrClN3O3.ClH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15+;/m1./s1
InChIKeyXFFYBQUXAJOKAL-LIOBNPLQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Procurement Guide: Halofuginone Hydrochloride (CAS 1217623-74-9) as a High-Affinity Prolyl-tRNA Synthetase Inhibitor


Halofuginone hydrochloride (RU-19110 hydrochloride) is a synthetic halogenated derivative of the natural quinazolinone alkaloid febrifugine, isolated from *Dichroa febrifuga* [1]. It functions as a potent, ATP-dependent competitive inhibitor of prolyl-tRNA synthetase (ProRS), exhibiting a high-affinity binding (Ki = 18.3 nM) by occupying both the proline and tRNA binding pockets . This mechanism underlies its pleiotropic pharmacological activities, including the specific inhibition of type-I collagen synthesis, attenuation of TGF-β signaling, and activation of the amino acid starvation response [1].

Why Halofuginone Hydrochloride Cannot Be Readily Substituted by Febrifugine or General ProRS Inhibitors


While halofuginone shares a core quinazolinone scaffold with its parent alkaloid febrifugine, a direct substitution is not viable due to profound differences in both safety profile and mechanism of action [1]. Febrifugine's therapeutic utility is severely limited by potent emetic and gastrointestinal toxicities, which are largely mitigated in the halogenated halofuginone analog [1][2]. Furthermore, halofuginone's unique ability to simultaneously occupy both the proline and tRNA binding pockets of ProRS [3] and its potent inhibition of the TGF-β/Smad3 pathway [4] confer a distinct, multi-modal pharmacological profile that cannot be recapitulated by simple ProRS inhibitors or other anti-fibrotic agents. The specific quantitative differentiations that justify the selection of halofuginone over its closest analogs are detailed below.

Quantitative Evidence for Selecting Halofuginone Hydrochloride: Comparative Activity and Selectivity Data


Halofuginone Exhibits >12-Fold Higher Potency than Febrifugine and Metalaxyl Against Phytophthora Species

Halofuginone demonstrates significantly higher anti-phytophthora activity compared to its parent compound febrifugine and the commercial fungicide metalaxyl. Against three key Phytophthora species (P. sojae, P. capsici, and P. infestans), halofuginone achieved EC50 values that were >12-fold lower (more potent) than metalaxyl for P. sojae and >100-fold lower for P. capsici and P. infestans [1].

Agricultural fungicide Anti-Phytophthora Pesticide development

Halofuginone Selectively Inhibits ProRS with 18.3 nM Affinity and a Unique Dual-Site Binding Mode

Halofuginone is a potent, ATP-dependent competitive inhibitor of prolyl-tRNA synthetase (ProRS) with a dissociation constant (Ki) of 18.3 nM . Structural studies reveal that, unlike simple substrate analogs, halofuginone simultaneously occupies both the proline and the 3'-end tRNA binding pockets of the enzyme [1]. This dual-site engagement is a key mechanistic differentiator, leading to potent and selective inhibition of protein synthesis that is not easily overcome by substrate competition.

Enzyme inhibition tRNA synthetase Drug discovery

Halofuginone Demonstrates Superior In Vivo Antimalarial Efficacy and Reduced Toxicity Compared to Febrifugine

In a direct comparative study of febrifugine analogs, halofuginone (WR237645) was identified as the most active compound, reducing parasitemia to undetectable levels and exhibiting curative effects in *Plasmodium berghei*-infected mice [1]. Critically, halofuginone was designed to mitigate the severe gastrointestinal and hepatic toxicities associated with its parent alkaloid, febrifugine [2], making it a clinically viable scaffold for antiprotozoal drug development.

Antimalarial In vivo efficacy Parasitology

Halofuginone Exhibits a Unique Pharmacokinetic Profile with 100% Intraperitoneal Bioavailability in Mice

Halofuginone displays a distinctive pharmacokinetic profile in rodents characterized by rapid and extensive tissue distribution. Following intraperitoneal (i.p.) administration in mice, halofuginone achieved 100% bioavailability, with peak plasma concentrations between 313-386 ng/mL and an AUC of 19,874 ng/mL·min after a 1.5 mg/kg i.v. dose [1]. Notably, no metabolites were detected in plasma or tissues, suggesting the parent compound is the primary active species [1].

Pharmacokinetics Drug development Preclinical studies

Halofuginone Potently Inhibits TGF-β/Smad3 Signaling and Collagen Type I Synthesis

Halofuginone is a specific inhibitor of type-I collagen synthesis, acting at concentrations as low as 10 ng/mL to down-regulate Smad3 phosphorylation and block TGF-β-mediated fibroblast-to-myofibroblast differentiation [1]. This effect is a key differentiator from general ProRS inhibitors that may not impact the TGF-β pathway with the same potency or selectivity. In a rat model of high-altitude pulmonary hypertension (HAPH), halofuginone (1 mg/kg) prevented hypoxia-induced hemodynamic abnormalities and pulmonary vascular remodeling by inhibiting the TGF-β1/Smad signaling pathway [2].

Fibrosis TGF-β signaling Collagen inhibition

Halofuginone Displays Nanomolar Antiproliferative Potency in Cancer Cell Lines

Halofuginone exhibits potent antiproliferative activity in various cancer cell lines. In KYSE70 esophageal cancer cells and A549 lung cancer cells, the IC50 values for cell growth inhibition were 114.6 nM and 58.9 nM, respectively, after 48 hours of treatment . Additionally, halofuginone effectively downregulates the oncogenic transcription factor NRF2 protein levels with IC50 values of 22.3 nM (KYSE70) and 37.2 nM (A549) .

Cancer research Antiproliferative Oncology

Optimal Application Scenarios for Halofuginone Hydrochloride Based on Validated Evidence


Agricultural Fungicide Discovery and Development

Halofuginone's >12-fold and >100-fold higher potency against Phytophthora species compared to the commercial fungicide metalaxyl [1] directly validates its use as a lead scaffold for developing next-generation anti-oomycete agents. Research programs focused on crop protection against Phytophthora sojae, P. capsici, and P. infestans can leverage halofuginone to explore structure-activity relationships (SAR) and optimize field efficacy.

Investigating Prolyl-tRNA Synthetase (ProRS) Biology and Amino Acid Stress Responses

Halofuginone's high-affinity binding (Ki = 18.3 nM) and unique dual-site occupancy of ProRS [1] make it an essential chemical probe for dissecting the role of ProRS in protein synthesis, the integrated stress response, and the amino acid starvation response [2]. It is particularly valuable for studies requiring potent and selective ProRS inhibition in cellular and in vivo models.

Preclinical Antimalarial Drug Discovery and Mechanism of Action Studies

Given its demonstrated curative efficacy in *P. berghei*-infected mice and significantly reduced toxicity compared to the parent alkaloid febrifugine [1], halofuginone serves as a validated positive control and lead compound for antimalarial research. It is ideally suited for mechanism-of-action studies focusing on ProRS inhibition in *Plasmodium* parasites.

Fibrosis and Cancer Research: Targeting TGF-β Signaling and Collagen Synthesis

Halofuginone's potent inhibition of TGF-β/Smad3 signaling and type-I collagen synthesis at low nanomolar concentrations [1] makes it a critical tool for studying fibrotic diseases (e.g., pulmonary fibrosis, liver cirrhosis) and certain cancers where TGF-β and collagen deposition are key pathological drivers. Its ability to attenuate disease in the HAPH rat model [2] provides in vivo proof-of-concept.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Halofuginone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.